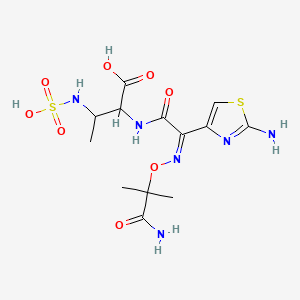![molecular formula C19H23NO3 B564502 N-[1-(3'-Benzyloxyphenyl)ethyl]-N-(methyl-d3)-O-ethylcarbamate CAS No. 1189709-65-6](/img/structure/B564502.png)
N-[1-(3'-Benzyloxyphenyl)ethyl]-N-(methyl-d3)-O-ethylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of N-[1-(3’-Benzyloxyphenyl)ethyl]-N-(methyl-d3)-O-ethylcarbamate involves several steps. The synthetic route typically starts with the preparation of the intermediate compounds, followed by the final coupling reaction to form the desired product. The reaction conditions often include the use of specific reagents and catalysts to facilitate the formation of the compound . Industrial production methods may involve scaling up these reactions to produce larger quantities of the compound while maintaining high purity and yield .
Chemical Reactions Analysis
N-[1-(3’-Benzyloxyphenyl)ethyl]-N-(methyl-d3)-O-ethylcarbamate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific reaction conditions and the reagents used .
Scientific Research Applications
N-[1-(3’-Benzyloxyphenyl)ethyl]-N-(methyl-d3)-O-ethylcarbamate has a wide range of scientific research applications. In chemistry, it is used as a reference standard and in the synthesis of other compounds . In biology, it is used in proteomics research to study protein interactions and functions . In medicine, it has potential therapeutic applications due to its unique chemical properties. Additionally, it is used in various industrial applications, including the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(3’-Benzyloxyphenyl)ethyl]-N-(methyl-d3)-O-ethylcarbamate involves its interaction with specific molecular targets and pathways . The compound exerts its effects by binding to these targets, leading to changes in their activity and function . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
N-[1-(3’-Benzyloxyphenyl)ethyl]-N-(methyl-d3)-O-ethylcarbamate can be compared with other similar compounds, such as N-[1-(3’-Benzyloxyphenyl)ethyl]-N-methyl-O-ethylcarbamate and N-[1-(3’-Benzyloxyphenyl)ethyl]-N-(methyl-d3)-O-methylcarbamate . These compounds share similar chemical structures but differ in their specific functional groups and isotopic labeling . The uniqueness of N-[1-(3’-Benzyloxyphenyl)ethyl]-N-(methyl-d3)-O-ethylcarbamate lies in its deuterium labeling, which provides distinct advantages in certain research applications, such as improved stability and reduced metabolic degradation .
Properties
IUPAC Name |
ethyl N-[1-(3-phenylmethoxyphenyl)ethyl]-N-(trideuteriomethyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-4-22-19(21)20(3)15(2)17-11-8-12-18(13-17)23-14-16-9-6-5-7-10-16/h5-13,15H,4,14H2,1-3H3/i3D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AILWQHZCBRQEHX-HPRDVNIFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N(C)C(C)C1=CC(=CC=C1)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(C(C)C1=CC(=CC=C1)OCC2=CC=CC=C2)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
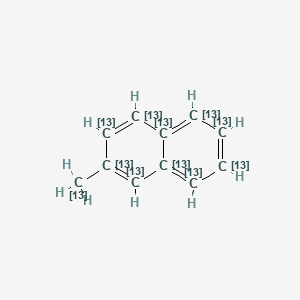
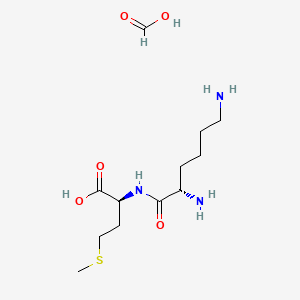
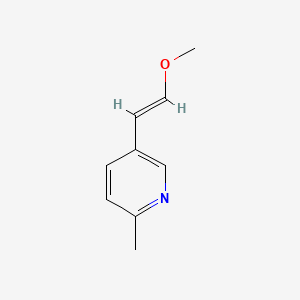
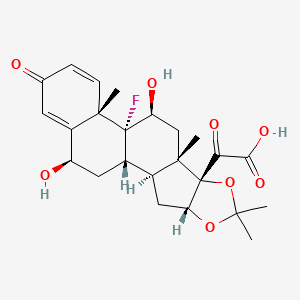
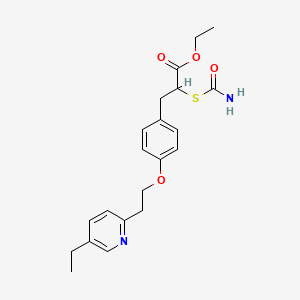

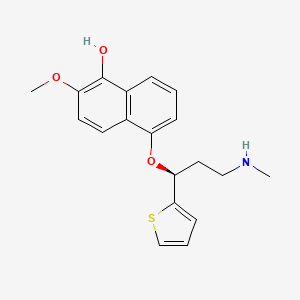

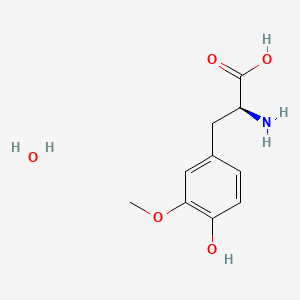
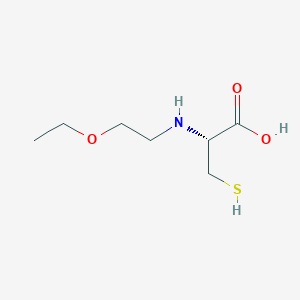

![Imidazo[1,2-a]pyridin-7-ol](/img/structure/B564439.png)
![(2S,5R,6R)-6-[[2-(15N)azanyl-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B564441.png)
